3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is a useful synthetic intermediate in the synthesis of Loperamide Hydrochloride, an antidiarrheal. Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is also used as a reagent in t
Brand Name: Vulcanchem
CAS No.: 37743-18-3
VCID: VC21338300
InChI: InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
SMILES: C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Molecular Formula: C18H20NOBr
Molecular Weight: 346.3 g/mol

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

CAS No.: 37743-18-3

VCID: VC21338300

Molecular Formula: C18H20NOBr

Molecular Weight: 346.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide - 37743-18-3

Description

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is a complex organic compound with the molecular formula C18H20NO.Br and a molecular weight of approximately 346.27 g/mol . It is known by several synonyms, including Dimethyl-(tetrahydro-3,3-diphenyl-2-furilidine)ammonium Bromide and Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furaniminium bromide . This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.

Chemical Reactions and Synthesis

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its use as an intermediate in organic synthesis:

  • Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The bromide ion can be substituted with other nucleophiles like chloride or hydroxide.

The synthesis of this compound typically involves the reaction of diphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride.

Applications in Biology and Medicine

In biological research, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with biological targets, particularly within cellular pathways.

Medically, the compound has implications in the development of drugs targeting the central nervous system. It acts as an agonist at opioid receptors, which are crucial in pain perception, making it a potential candidate for developing analgesics. Additionally, its structural similarity to known pharmaceuticals like loperamide suggests potential uses in treating conditions such as diarrhea and pain management .

Industrial Applications

In industrial settings, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is utilized in producing specialty chemicals and materials. Its unique properties make it a valuable component in various formulations and processes.

Research Findings and Future Directions

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains, similar to other quaternary ammonium compounds. There is also emerging evidence of its cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic applications against cancer.

Future research should focus on exploring its mechanisms of action and potential therapeutic applications in both pain management and cancer treatment. Additionally, its role as an intermediate in organic synthesis could lead to the development of novel pharmaceuticals and specialty chemicals.

CAS No. 37743-18-3
Product Name 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Molecular Formula C18H20NOBr
Molecular Weight 346.3 g/mol
IUPAC Name (3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide
Standard InChI InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Standard InChIKey QJPXLCQSAFQCBD-UHFFFAOYSA-M
SMILES C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Canonical SMILES C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Appearance Off-White to Pale Beige Solid
Melting Point 172-176°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide; Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furanaminium Bromide; N-(Dihydro-3,3-diphenyl-2(3H)-furanylidene)-N-methyl-methanaminium Bromide
PubChem Compound 2723589
Last Modified Aug 15 2023

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